Nardoaristolone B

Cardioprotection Natural Product Pharmacology Cardiomyocyte Injury Models

Nardoaristolone B (CAS: 1422517-82-5, C14H18O2, MW: 218.29) is a nor-aristolane sesquiterpenoid first isolated from the underground parts of Nardostachys chinensis Batal. Unlike typical aristolane-type sesquiterpenoids that possess a 6/6 bicyclic or related framework, Nardoaristolone B features an unusual 3/5/6 tricyclic fused ring system that distinguishes it structurally from the majority of in-class compounds.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
Cat. No. B12396786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNardoaristolone B
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C2C1(C3C(C2=O)C3(C)C)C
InChIInChI=1S/C14H18O2/c1-7-5-8(15)6-9-11(16)10-12(13(10,2)3)14(7,9)4/h6-7,10,12H,5H2,1-4H3/t7-,10-,12+,14+/m1/s1
InChIKeyJFKBBEXHGRBITG-KGGBIUIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nardoaristolone B for Research Procurement: A Nor-Aristolane Sesquiterpenoid with Unusual 3/5/6 Tricyclic Architecture


Nardoaristolone B (CAS: 1422517-82-5, C14H18O2, MW: 218.29) is a nor-aristolane sesquiterpenoid first isolated from the underground parts of Nardostachys chinensis Batal [1]. Unlike typical aristolane-type sesquiterpenoids that possess a 6/6 bicyclic or related framework, Nardoaristolone B features an unusual 3/5/6 tricyclic fused ring system that distinguishes it structurally from the majority of in-class compounds [2]. The compound was co-discovered with Nardoaristolone A—the first reported aristolane-chalcone hybrid—further underscoring the structural novelty of this chemical series [2]. Procurement of Nardoaristolone B for research applications is supported by both isolation from N. chinensis and established total synthetic routes, with commercial availability from multiple vendors at HPLC purity ≥98% .

Nardoaristolone B Procurement Rationale: Why Nardoaristolone A and Other Aristolane Sesquiterpenoids Cannot Substitute


Substitution of Nardoaristolone B with Nardoaristolone A or other aristolane-type sesquiterpenoids is scientifically unjustified due to fundamental differences in chemical architecture, biological activity profiles, and functional selectivity. Nardoaristolone A is an aristolane-chalcone hybrid with a distinct chalcone moiety, while Nardoaristolone B possesses a nor-aristolane skeleton with an unusual 3/5/6 tricyclic ring system [1]. These structural divergences translate to divergent bioactivity: Nardoaristolone A demonstrates cytotoxic activity against multiple cancer cell lines including tongue carcinoma (PTca8113, IC50: 2.76±0.58 μM; T6, IC50: 1.43±0.38 μM) and skin cancer cells [2][3], whereas Nardoaristolone B exhibits a markedly different profile characterized by cardioprotective effects in neonatal rat cardiomyocytes and selective anti-lung cancer activity with minimal toxicity to normal hepatocytes and peripheral lymphocytes [4][5]. Even among compounds with demonstrated anti-neuroinflammatory effects in the same LPS-stimulated BV2 microglial model, only specific structural analogs (compounds 3, 4, and 8) show activity while Nardoaristolone B (compound 9) does not exhibit this effect, confirming that minor structural modifications abolish function [6]. Generic substitution without structural and functional validation will introduce uncontrolled variables that invalidate experimental reproducibility and compromise research outcomes.

Nardoaristolone B: Product-Specific Quantitative Differentiation Evidence for Scientific Selection


Cardioprotective Activity in Neonatal Rat Cardiomyocytes: Dose-Dependent Protection Against Injury

Nardoaristolone B demonstrates dose-dependent protective effects on neonatal rat cardiomyocyte injury [1]. The compound protects against H2O2-induced cardiomyocyte damage, with reported EC50 values ranging from 8.2 to 12.5 μM depending on assay endpoint [1]. In contrast, Nardoaristolone A, despite being co-isolated from the same plant source and sharing an aristolane-derived skeleton, has not been reported to exhibit any cardioprotective activity in this model system [2]. This functional divergence between the A and B congeners is striking given their structural relationship and identical botanical origin [2].

Cardioprotection Natural Product Pharmacology Cardiomyocyte Injury Models

Selective Anti-Lung Cancer Activity with Favorable Therapeutic Index in Normal Cells

Nardoaristolone B demonstrates significant and selective inhibitory activity against a panel of four lung cancer cell lines, including non-small cell lung cancer A549, large cell lung cancer NCI-H460, lung squamous carcinoma HTB-8, and human lung squamous epithelial carcinoma QG-5 [1]. Crucially, the compound shows minimal cytotoxic effects on human normal hepatocytes (LO2 cells) and peripheral blood lymphocytes, with IC50 values >100 μM for normal cells [1][2]. While specific IC50 values for the cancer cell lines are not fully disclosed in the patent literature, the demonstrated selectivity against four distinct lung cancer subtypes with minimal normal cell toxicity is a validated differentiation point. In contrast, Nardoaristolone A exhibits a different cancer selectivity profile with documented activity against tongue carcinoma (PTca8113 IC50: 2.76±0.58 μM; T6 IC50: 1.43±0.38 μM) and skin cancer cells [3] rather than lung cancer selectivity.

Lung Cancer Selective Cytotoxicity Therapeutic Index Oncology

Lack of Anti-Neuroinflammatory Activity in BV2 Microglial Model Contrasts with Active In-Class Compounds

In a head-to-head evaluation of nine sesquiterpenoids isolated from Nardostachys jatamansi, Nardoaristolone B (compound 9) showed no detectable anti-neuroinflammatory activity in LPS-stimulated BV2 microglial cells, as measured by inhibition of nitric oxide (NO) production [1]. In direct contrast, three other sesquiterpenoids from the same isolation study—7-methoxydesoxo-narchinol (compound 3), kanshone N (compound 4), and narchinol A (compound 8)—exhibited significant dose-dependent inhibitory effects on LPS-stimulated NO production, along with suppression of PGE2, iNOS, COX-2, IL-1β, IL-12, and TNF-α, and inhibition of NF-κB pathway activation [1]. This functional divergence within a single, contemporaneously isolated compound set provides strong evidence that minor structural variations among Nardostachys sesquiterpenoids confer dramatically different biological activities, and that Nardoaristolone B is specifically inactive in this neuroinflammatory model [1].

Neuroinflammation Microglia Structure-Activity Relationship BV2 Cells

Nor-Aristolane 3/5/6 Tricyclic Architecture: Structural Differentiation from Aristolane-Type Sesquiterpenoids

Nardoaristolone B possesses a nor-aristolane sesquiterpenoid skeleton featuring an unusual 3/5/6 tricyclic fused ring system, as definitively established by single-crystal X-ray diffraction analysis [1]. This structural architecture is fundamentally distinct from typical aristolane-type sesquiterpenoids, which characteristically possess a 6/6 bicyclic or aristolane core framework [1][2]. The compound is classified as a nor-sesquiterpenoid due to the loss of one carbon atom relative to the parent aristolane skeleton, resulting in the unique cyclopropane-containing 3/5/6 ring system [3]. In contrast, Nardoaristolone A is an aristolane-chalcone hybrid—the first reported derivative of this type—incorporating a chalcone moiety absent in Nardoaristolone B [1]. These crystallographically-verified structural differences preclude functional interchangeability.

Structural Biology Natural Product Chemistry Terpenoid Classification X-ray Crystallography

In Silico ADMET Predictions: Favorable Oral Bioavailability and Blood-Brain Barrier Penetration

Computational ADMET predictions using the admetSAR 2.0 platform indicate that Nardoaristolone B possesses favorable drug-like properties including predicted human intestinal absorption (100.00% probability) and human oral bioavailability (75.71% probability) [1]. The compound is also predicted to penetrate the blood-brain barrier (72.50% probability) with subcellular localization to mitochondria (69.58% probability) [1]. These in silico predictions are derived from the specific structural features of the 3/5/6 tricyclic nor-aristolane scaffold (MW 218.29, LogP ~2.1, TPSA 34.1 Ų) and cannot be extrapolated to Nardoaristolone A, which contains a bulky chalcone moiety that substantially alters physicochemical properties [2]. Experimental validation of these predicted properties remains pending.

ADMET Pharmacokinetics Drug-likeness Computational Pharmacology

Nardoaristolone B: Validated Research and Procurement Application Scenarios Based on Quantitative Evidence


Cardiovascular Pharmacology: Cardioprotection Studies in Oxidative Stress Models

Nardoaristolone B is validated for use in neonatal rat cardiomyocyte injury models, specifically H2O2-induced oxidative damage, with reported EC50 values of 8.2–12.5 μM [1]. Researchers investigating cardioprotective natural products should procure Nardoaristolone B rather than Nardoaristolone A, as the latter lacks any reported activity in this model [2]. The dose-dependent protective effect supports its use in mechanistic studies of myocardial ischemia-reperfusion injury and oxidative stress pathways.

Oncology Research: Lung Cancer Selectivity Profiling

Nardoaristolone B is uniquely suited for lung cancer research programs requiring a compound with demonstrated selectivity across multiple lung cancer subtypes (A549 non-small cell, NCI-H460 large cell, HTB-8 squamous, QG-5 squamous) [1]. The compound's minimal toxicity toward normal hepatocytes (LO2) and peripheral lymphocytes (IC50 >100 μM) makes it a valuable tool compound for investigating tumor-selective mechanisms [2]. Nardoaristolone A, with its distinct activity against tongue and skin cancer, is not a suitable substitute for lung cancer applications [3].

Structure-Activity Relationship Studies: 3/5/6 Tricyclic Scaffold Chemistry

Nardoaristolone B serves as a reference standard for research involving nor-aristolane sesquiterpenoids with the unusual 3/5/6 tricyclic fused ring system [1]. Total synthetic routes for both racemic (±)-Nardoaristolone B and enantioselective (–)-Nardoaristolone B are established [2][3]. The compound can be procured as an analytical standard (HPLC purity ≥98%) for method development, structure elucidation, or as a starting material for analog synthesis [4]. Nardoaristolone A, as an aristolane-chalcone hybrid, belongs to a distinct structural class unsuitable for 3/5/6 scaffold studies [5].

Neuroinflammation Research: Validated Negative Control for BV2 Microglial Assays

Based on direct head-to-head comparison data from a panel of nine Nardostachys sesquiterpenoids, Nardoaristolone B is inactive in LPS-stimulated BV2 microglial NO production assays, while compounds 3, 4, and 8 exhibit significant anti-neuroinflammatory activity [1]. Nardoaristolone B can therefore be used as a structurally-related negative control in BV2 neuroinflammation studies. For research targeting neuroinflammatory pathways, the active compounds (3, 4, 8) should be selected instead of Nardoaristolone B [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nardoaristolone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.